molecular formula C14H14N2O B2436011 (E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime CAS No. 216753-06-9

(E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime

Cat. No. B2436011
CAS RN: 216753-06-9
M. Wt: 226.279
InChI Key: NUZFFMRKRXHMBH-FOWTUZBSSA-N
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Description

“(E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime” is a chemical compound with the CAS Number: 216753-06-9. It has a molecular weight of 226.28 and its linear formula is C14H14N2O . It is typically stored in a dry environment at 2-8°C .


Synthesis Analysis

The synthesis of “(E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime” involves a reaction with 3-acetyl pyridine, ethanol, and hydroxylamine hydrochloride . The mixture is heated to 55°C and a solution of sodium carbonate in water is added dropwise . After stirring at 60°C for 2.5 hours, the mixture is filtered to remove inorganic salts . The filtrate is then concentrated by rotary evaporation to afford a solid residue . This solid is then recrystallized from water to give the product .


Molecular Structure Analysis

The molecular structure of “(E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime” is represented by the linear formula C14H14N2O .


Physical And Chemical Properties Analysis

“(E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime” is a solid or viscous liquid . It has a molecular weight of 226.28 . It is typically stored in a dry environment at 2-8°C .

Scientific Research Applications

Catalysis and Synthesis

(E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime and related compounds have been explored in the field of catalysis and organic synthesis. For instance, the compound (E)-1-Pyridin-3-yl-ethanol O-benzyl oxime was involved in the study of catalytic enantioselective borane reduction of benzyl oximes, showing its role in the preparation of chiral amines, which are valuable in the synthesis of pharmaceuticals and fine chemicals (Huang et al., 2010).

Crystallography and Molecular Structures

Compounds structurally related to (E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime have been subjects of crystallographic studies to understand their geometrical and molecular structure. For example, the study of chlorido[1-(pyridin-2-yl)ethanone oximato-κ2 N,N′][1-(2-pyridyl)ethanone oxime-κ2 N,N′]copper(II) trihydrate provided insights into the coordination modes and hydrogen bonding of these complex molecules (Qiu et al., 2011).

Antifungal and Fungicidal Activity

There's significant interest in the antifungal applications of oxime compounds, including (E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime derivatives. Research into the design, synthesis, and antifungal activity of various oxime esters has shown that these compounds have potential in combatting fungal pathogens, offering a route to new fungicides (Liu et al., 2020).

Coordination Chemistry

The coordination chemistry of (E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime and its analogs has been explored in studies like the synthesis and characterization of metal complexes involving these ligands. These studies contribute to our understanding of the coordination behavior and potential applications of these compounds in areas like catalysis or material science (Socorro et al., 2004).

Photochemistry

Compounds similar to (E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime have been examined for their photo-cleavage properties, shedding light on their potential use in applications that require controlled DNA damage, such as in certain biotechnological or medical applications (Andreou et al., 2016).

Antimicrobial Activity

Additionally, studies have demonstrated the antimicrobial potential of compounds related to (E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime, indicating their potential in developing new antimicrobial agents (Salimon et al., 2011).

Safety and Hazards

The safety information for “(E)-1-(Pyridin-2-yl)ethanone O-benzyl oxime” includes a GHS02 pictogram and the signal word "Danger" . Hazard statements include H228 . Precautionary statements include P210, P240, P241, P280, and P370+P378 .

properties

IUPAC Name

(E)-N-phenylmethoxy-1-pyridin-2-ylethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-12(14-9-5-6-10-15-14)16-17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3/b16-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZFFMRKRXHMBH-FOWTUZBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=CC=CC=C1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC1=CC=CC=C1)/C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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